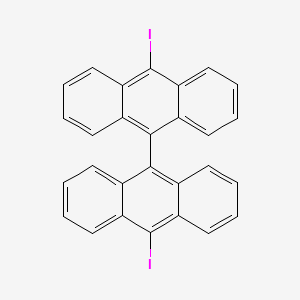![molecular formula C30H42O2 B14244490 9,10-Bis[(2-ethylhexyl)oxy]anthracene CAS No. 251452-47-8](/img/structure/B14244490.png)
9,10-Bis[(2-ethylhexyl)oxy]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[(2-ethylhexyl)oxy]anthracene is an organic compound with the molecular formula C30H42O2. It is a derivative of anthracene, where two 2-ethylhexyl groups are attached to the 9 and 10 positions of the anthracene core via ether linkages. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2-ethylhexyl)oxy]anthracene typically involves the etherification of anthracene-9,10-diol with 2-ethylhexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis[(2-ethylhexyl)oxy]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to the parent anthracene compound.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
9,10-Bis[(2-ethylhexyl)oxy]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Studied for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9,10-Bis[(2-ethylhexyl)oxy]anthracene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This property is exploited in various applications, such as biological imaging and optoelectronics. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(4-phenyl)anthracene
- 9,10-Bis(4-phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis[(2-ethylhexyl)oxy]anthracene exhibits unique solubility and photophysical properties due to the presence of the 2-ethylhexyl groups. These groups enhance the compound’s solubility in organic solvents and improve its processability in various applications. Additionally, the ether linkages provide stability and resistance to degradation, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
251452-47-8 |
|---|---|
Formule moléculaire |
C30H42O2 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
9,10-bis(2-ethylhexoxy)anthracene |
InChI |
InChI=1S/C30H42O2/c1-5-9-15-23(7-3)21-31-29-25-17-11-13-19-27(25)30(28-20-14-12-18-26(28)29)32-22-24(8-4)16-10-6-2/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3 |
Clé InChI |
ZXRULULEMFAFAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
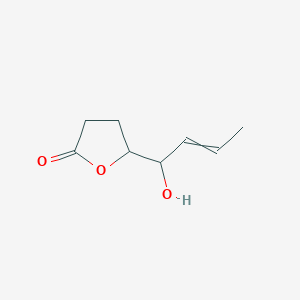
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
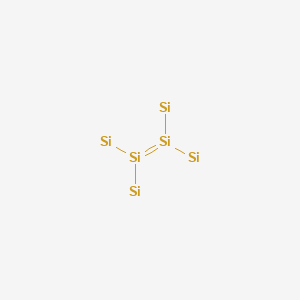
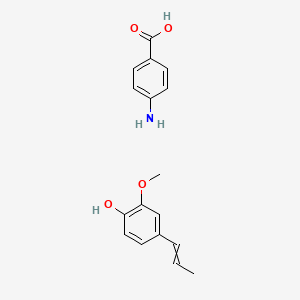
![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
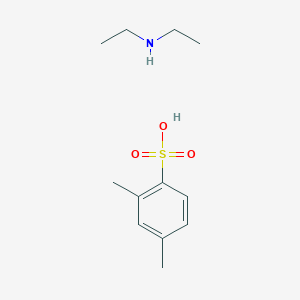


![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
